2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
“2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine” is a type of pyrazolo[1,5-a]pyrimidine, which is a class of compounds that have been identified as strategic for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They are also known to be purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines have simpler and greener synthetic methodologies (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%) . A simple and practical four-step protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides has been developed .
Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Chemical Reactions Analysis
The PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl2Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their structure. For instance, the compound with a yellow solid appearance has a melting point of 183–185 ºC .
Scientific Research Applications
Anticancer Potential and Enzymatic Inhibitory Activity
2-Methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine derivatives, which have garnered significant attention in medicinal chemistry for their potential anticancer properties and enzymatic inhibitory activities. The synthesis and functionalization of these compounds have been explored extensively, aiming to leverage their structural diversity for drug design. Recent advancements highlight their promising role in creating efficient drugs targeting cancer cells, showcasing their impact in medicinal chemistry and the potential for new drug designs with the pyrazolo[1,5-a]pyrimidine core (Andres Arias-Gómez et al., 2021).
Synthetic Advancements
The synthetic versatility of pyrazolo[1,5-a]pyrimidines has been demonstrated through various methodologies, including ultrasound irradiation. This approach simplifies the synthesis process, offering mild conditions, short reaction times, and satisfactory yields. Such advancements in synthesis techniques not only contribute to the chemical diversity of these compounds but also enhance their accessibility for further biological evaluation (Lilian Buriol et al., 2013).
Applications in Drug Delivery
Research into improving the pharmacokinetic properties of pyrazolo[1,5-a]pyrimidines has led to the development of novel drug delivery systems. Nanosystems, such as albumin nanoparticles and liposomes, have been explored to enhance the solubility and bioavailability of these compounds. These developments not only address the challenges associated with the poor aqueous solubility of pyrazolo[1,5-a]pyrimidines but also open avenues for their application in treating neuroblastoma and potentially other cancers (G. Vignaroli et al., 2016).
Exploration as Fluorescent Probes
The exploration of pyrazolo[1,5-a]pyrimidines as fluorescent probes highlights their potential in materials science and biochemical research. Adjustments to their substitution patterns have been shown to affect their fluorescent properties, facilitating the development of new fluorescent probes. This application demonstrates the versatility of pyrazolo[1,5-a]pyrimidines beyond medicinal chemistry, offering tools for biological imaging and diagnostics (Yan‐Chao Wu et al., 2008).
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications . Other related compounds have shown inhibitory activity against CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of similar compounds improve both the absorption and emission behaviors .
Biochemical Pathways
Related compounds have shown to inhibit cdk2, which plays a crucial role in cell cycle progression .
Result of Action
Related compounds have shown significant inhibitory activity against certain cell lines .
Action Environment
It’s known that the properties and stability of similar compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Properties
IUPAC Name |
2-methyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-7-12-14-6-4-11(16(12)15-9)10-3-2-5-13-8-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXIPHKBMIQOHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322079 | |
Record name | 2-methyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821830 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79571-41-8 | |
Record name | 2-methyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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